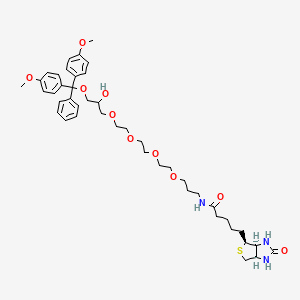
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol is a useful research compound. Its molecular formula is C43H59N3O10S and its molecular weight is 810 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol, commonly referred to as Biotin-TEG-Diol (DMT protected), is a complex organic compound with significant biological activity due to its biotin component. Biotin is a crucial vitamin involved in various metabolic processes, particularly in the synthesis of fatty acids and glucose. This compound's unique structure enhances its utility in biochemical applications, especially in drug delivery and bioconjugation.
- Molecular Formula : C43H59N3O10S
- Molecular Weight : 810.01 g/mol
- CAS Number : 869354-57-4
The biological activity of this compound is primarily attributed to its ability to bind with biotin receptors on cell surfaces. This interaction facilitates the uptake of biotin-conjugated drugs into cells, enhancing their therapeutic efficacy. The compound can also modify proteins and other biomolecules, improving their stability and functionality in biological systems .
Biological Applications
- Drug Delivery Systems : The biotin moiety allows for targeted delivery of therapeutic agents to cells expressing biotin receptors, making it particularly useful in cancer therapy.
- Bioconjugation : The compound can conjugate with various biomolecules, enhancing their pharmacokinetic properties and therapeutic index.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of biotinylated compounds on cancer cell lines using the MTT assay, which measures cell viability based on metabolic activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| NBD-Aa-Triterpene Conjugate 1 | B16-F10 (murine melanoma) | <10 |
| NBD-Aa-Triterpene Conjugate 2 | HT-29 (human colon adenocarcinoma) | <10 |
| NBD-Aa-Triterpene Conjugate 3 | HepG2 (human hepatocyte carcinoma) | <20 |
These compounds demonstrated significant cytotoxicity, with IC50 values indicating potent effects at low concentrations .
Selectivity Index Analysis
The selectivity index (SI) was calculated to assess the efficacy of these compounds on tumor versus non-tumor cells:
| Compound | Non-Tumor Cell Line | IC50 (μM) | SI |
|---|---|---|---|
| NBD-Aa-Triterpene Conjugate 1 | HPF | 39.7 | 17 |
| NBD-Aa-Triterpene Conjugate 2 | IEC-18 | 14.8 | 3 |
The results indicate that these conjugates are significantly more effective against cancer cells compared to non-tumor cells, suggesting a favorable therapeutic window .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N3O10S/c1-50-36-17-13-33(14-18-36)43(32-9-4-3-5-10-32,34-15-19-37(51-2)20-16-34)56-30-35(47)29-55-28-27-54-26-25-53-24-23-52-22-8-21-44-40(48)12-7-6-11-39-41-38(31-57-39)45-42(49)46-41/h3-5,9-10,13-20,35,38-39,41,47H,6-8,11-12,21-31H2,1-2H3,(H,44,48)(H2,45,46,49)/t35?,38-,39-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWOQLGAZXQHQX-HIDOCAJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N3O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














